molecular formula C9H8ClN3 B1336706 4-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 95750-97-3

4-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1336706
CAS No.: 95750-97-3
M. Wt: 193.63 g/mol
InChI Key: AKBOVXXJALCPNM-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group at the 4-position and an amine group at the 5-position. Phenylpyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 3-chlorobenzoyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the amine group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under reflux conditions in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted phenylpyrazoles with various functional groups.

Scientific Research Applications

4-(3-chlorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1H-pyrazol-5-amine: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.

    4-(3-bromophenyl)-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of chlorine.

    4-(3-fluorophenyl)-1H-pyrazol-5-amine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

4-(3-chlorophenyl)-1H-pyrazol-5-amine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the amine group at the 5-position of the pyrazole ring also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-chlorophenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBOVXXJALCPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439946
Record name 4-(3-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95750-97-3
Record name 4-(3-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-chlorophenyl)-1H-pyrazol-5-amine
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